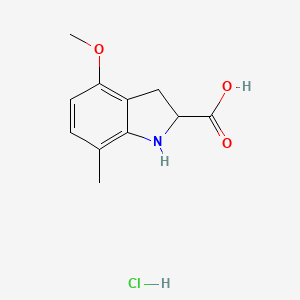

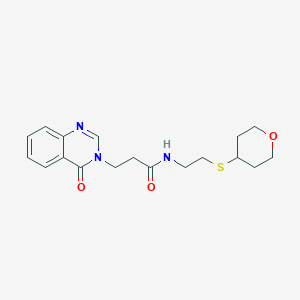

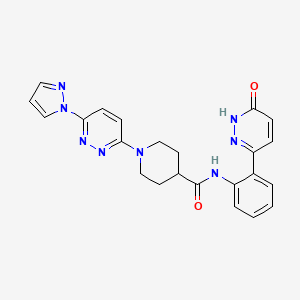

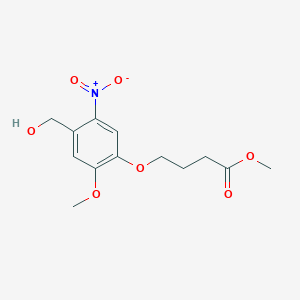

![molecular formula C18H19N3O4S2 B2748281 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1189986-43-3](/img/structure/B2748281.png)

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

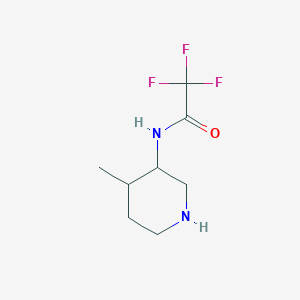

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings, the carbonyl group, and the sulfonamide group would all contribute to the overall structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

- Polymethoxylated-pyrazoline benzene sulfonamides, structurally similar to the compound , have been shown to possess significant inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). These compounds have displayed superior CA inhibitory activity compared to acetazolamide, a reference compound (Kucukoglu et al., 2016).

Cytotoxicity and Cancer Research

- Pyrazoline benzensulfonamides, which are related to the compound , have been evaluated for their inhibitory effects on human CA isoenzymes and acetylcholinesterase (AChE) enzyme. These compounds also demonstrated cytotoxicity towards oral squamous cancer cell carcinoma cell lines and non-tumor cells (Ozmen Ozgun et al., 2019).

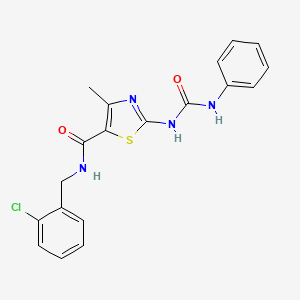

Synthesis and Biological Evaluation

- A study on the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for blocking cyclooxygenase-2 (COX-2) identified compounds with potent and selective inhibitors of COX-2. These findings are relevant to the development of anti-inflammatory and anti-arthritic agents (Penning et al., 1997).

Heterocyclic Compounds Synthesis

- Research into the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine highlights the significant scientific interest in developing sulfonamides of polynuclear heterocyclic compounds. These compounds have increased ability to bind to active sites of carbonic anhydrases and inhibit their activity (Komshina et al., 2020).

Novel Drug Design

- A novel series of 4-(3-(difluorophenyl)-5-(dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides was designed, exhibiting significant inhibitory profile against human carbonic anhydrase I, II, and acetylcholinesterase enzymes. This research contributes to novel drug design due to the wide range of bioactivities of sulfonamide and pyrazoline pharmacophores (Yamali et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-12-10-13(2)21(19-12)18(22)17-16(8-9-26-17)27(23,24)20(3)14-6-5-7-15(11-14)25-4/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHOTGFVKUVLQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2748201.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)

![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)

![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)